1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine
Description
1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine (CAS: 19979-46-5) is a nitrogen-rich tricyclic compound characterized by a fused bicyclo[7.5.0] framework with two additional nitrogen atoms positioned at the 1,8-positions and an amine group at the 5-position. Its molecular formula is C₁₂H₁₀N₃, with a molecular weight of 196.24 g/mol (calculated).
Properties
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-5-6-11-10(8-9)14-12-4-2-1-3-7-15(11)12/h5-6,8H,1-4,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNMZNDKCQYSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(N2CC1)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine (CAS No. 379726-16-6) is a nitrogen-containing heterocyclic compound with a molecular formula of CHN and a molecular weight of 201.27 g/mol. Its unique bicyclic structure contributes to its potential biological activities.
Structural Characteristics
The compound features a complex bicyclic framework that includes nitrogen atoms integrated into the ring structure. The SMILES representation is as follows: C1CCC2=NC3=C(N2CC1)C=CC(=C3)N. This structural complexity may influence its interaction with biological targets.
Antimicrobial Activity
This compound has potential antimicrobial properties due to its structural features that allow for interaction with microbial enzymes and receptors.
Research Findings:
In vitro assays have shown that related diazatricyclo compounds exhibit inhibitory effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests that nitrogen-containing heterocycles may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to mitigate neurodegenerative processes.
Experimental Evidence:
In animal models of neurodegeneration, related compounds have been shown to reduce oxidative stress and inflammation in neuronal tissues, suggesting a protective role against conditions such as Alzheimer's disease.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 202.13388 | 141.8 |
| [M+Na]+ | 224.11582 | 152.6 |
| [M+NH₄]+ | 219.16042 | 150.4 |
| [M+K]+ | 240.08976 | 148.8 |
| [M-H]− | 200.11932 | 144.3 |
Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Tricyclic Nitrogen Heterocycles
a. N-(3-Chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine
- Structure : Similar tricyclic backbone but incorporates a sulfur atom (8-thia) and halogen-substituted phenyl groups.
- Molecular Formula : C₂₁H₁₆ClFN₃S.
- Halogen substituents (Cl, F) enhance biological activity, making this derivative more relevant in drug discovery compared to the parent compound .
b. 3,7-Diazatricyclo[4.1.0.0²,⁵]heptanes
- Structure : Smaller tricyclic system (7-membered) with aziridine and diazepine moieties.
- Synthesis : Generated via ethoxycarbonylnitrene addition to bicyclic alkenes, followed by thermal rearrangement to dihydrodiazepines .
- Key Differences: Higher ring strain due to smaller size, leading to thermal instability (decomposes at >100°C). Limited applications in catalysis due to reactive aziridine groups.
Bicyclic Amines
3,9-Diazabicyclo[3.3.1]nonan-7-amines
- Structure : Bicyclo[3.3.1] framework with two nitrogen atoms.
- Synthesis : Alane reduction of oxime intermediates, with stereoselectivity influenced by substituent size .
- Key Differences :
- Reduced steric hindrance compared to tricyclic systems, enabling easier functionalization.
- Lower thermal stability due to fewer conjugated π-electrons.
Linear Diamines
1,8-Diaminooctane
Sulfur-Containing Polycyclics
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one
Comparative Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. Advanced
- Comparative analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) to isolate variables.
- Advanced spectroscopy : Employ 2D NMR (e.g., COSY, HSQC) to distinguish between structural isomers or tautomers.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
What computational approaches are suitable for studying the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Free-energy calculations : Use MM/GBSA or MM/PBSA to quantify binding energies, as validated for similar tricyclic amines .
What safety protocols are critical for handling and storing this compound?
Q. Basic
- Handling : Use corrosion-resistant gloves (nitrile) and fume hoods to avoid inhalation/contact.
- Storage : Keep in airtight containers under dry argon, away from oxidizers. Monitor for degradation via periodic HPLC analysis .
How should researchers design experiments to evaluate the compound’s antitumor activity?
Q. Advanced
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Mechanistic studies : Measure apoptosis markers (e.g., caspase-3 activation) and compare with known inhibitors.
- Dose-response analysis : Use a split-plot design with four replicates to account for inter-batch variability .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C.
- Kinetic modeling : Calculate degradation rate constants () using HPLC-MS data.
- Ecotoxicity assessment : Follow OECD guidelines to evaluate aquatic toxicity .
How can statistical methods address variability in experimental data across research groups?
Q. Advanced
- Randomized block design : Assign treatments to blocks (e.g., synthesis batches) to minimize confounding factors.
- Meta-analysis : Pool data from independent studies using fixed- or random-effects models, weighting by sample size.
- Sensitivity analysis : Identify outliers via Grubbs’ test or principal component analysis (PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
